N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide
Description
N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide is a synthetic organic compound featuring a benzofuran core substituted with a 3-methoxybenzoyl group at position 2, a methyl group at position 3, and a 2,2-dimethylpropanamide moiety at position 4. The benzofuran scaffold is known for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and anticancer applications .
Structural characterization may employ crystallographic tools such as SHELX and ORTEP-3, which are widely used for small-molecule refinement and graphical representation .
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-13-17-12-15(23-21(25)22(2,3)4)9-10-18(17)27-20(13)19(24)14-7-6-8-16(11-14)26-5/h6-12H,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDSLAILKWFAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C(C)(C)C)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological evaluations based on available research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 365.4 g/mol. Its structure features a benzamide group and a benzofuran moiety, which are known for their diverse biological activities. The presence of methoxy groups suggests potential interactions with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 929402-55-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects. Additionally, the structural components allow for potential binding to hormone receptors, indicating possible applications in hormone-related therapies.
Antioxidant Activity
Recent studies have assessed the antioxidant properties of similar compounds in the same class. For instance, compounds with benzofuran structures have shown significant activity against radical species using assays such as DPPH and ORAC. While specific data for this compound is limited, the structural similarities suggest potential antioxidant benefits .
Antiproliferative Effects
The antiproliferative activity of benzofuran derivatives has been documented in various cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis. Case studies involving related compounds indicate that modifications in the benzofuran structure can enhance cytotoxicity against specific cancer types .
Case Studies
- Study on Anticancer Activity : A study evaluated a series of benzofuran derivatives for their anticancer properties. Results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The study highlighted the importance of functional group positioning in enhancing biological activity .
- Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory potential of related compounds. The results demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism involving the modulation of signaling pathways associated with inflammation .
Comparison with Similar Compounds
(a) N-Allyl-2-(2-methyl-1-benzofuran-3-yl)acetamide
- Structure : Features a benzofuran core with a methyl group at position 3 and an acetamide side chain.
- Key Differences : Lacks the 3-methoxybenzoyl group and the bulky 2,2-dimethylpropanamide. The allyl group may enhance solubility but reduce metabolic stability compared to the tert-butyl group in the target compound.
- Synthesis : Likely involves hydrazide condensation or amide coupling, akin to methods in and .
(b) N2-(4-Fluorophenyl)-6-(3-methyl-2-benzofuranyl)-1,3,5-triazine-2,4-diamine
- Structure : Combines a benzofuran moiety with a triazine ring and fluorophenyl group.
- Unlike the target compound, this derivative lacks an amide linkage.
- Applications : Triazine-benzofuran hybrids are explored for kinase inhibition .
Propanamide-Based Compounds
(a) N-(5-Acetylpyrazin-2-yl)-2,2-dimethylpropanamide
- Structure : Shares the 2,2-dimethylpropanamide group but replaces the benzofuran core with a pyrazine ring.
- Key Differences : The acetylpyrazine moiety may confer different electronic properties, influencing solubility (Molecular Weight: 264.33; CAS: 1807884-98-5) .
- Synthesis : Likely employs amide bond formation via carbodiimide coupling, as seen in .
(b) 2-Bromo-6-fluoro-N-methylbenzamide
- Structure : Contains a halogenated benzamide group instead of benzofuran.
- Key Differences : Bromine and fluorine substituents increase molecular weight and polarity. The methylamide group is less sterically hindered than 2,2-dimethylpropanamide .
Structural and Functional Implications
- Solubility : Bulky substituents like 2,2-dimethylpropanamide may reduce aqueous solubility compared to simpler amides (e.g., acetamide derivatives).
- Bioactivity: The 3-methoxybenzoyl group in the target compound could enhance binding to aromatic receptors, similar to methoxy-substituted flavonoids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
